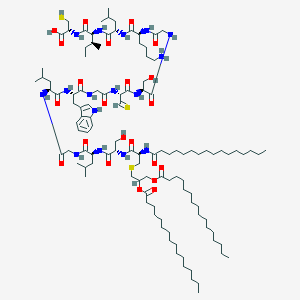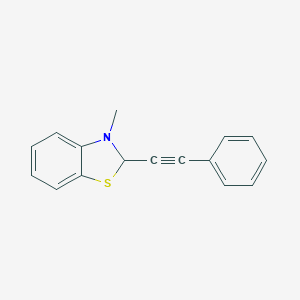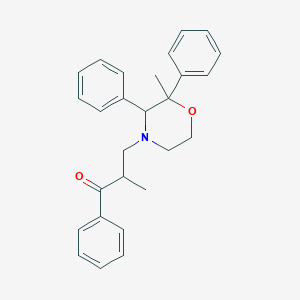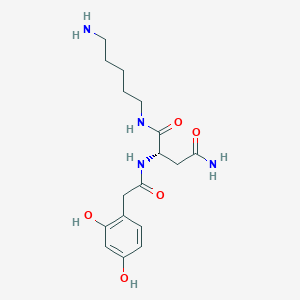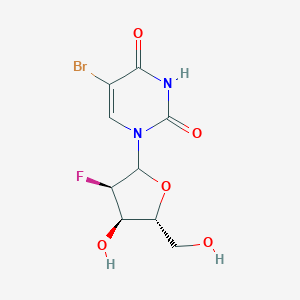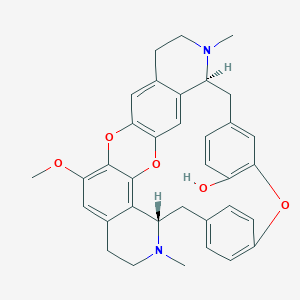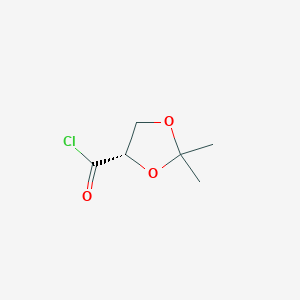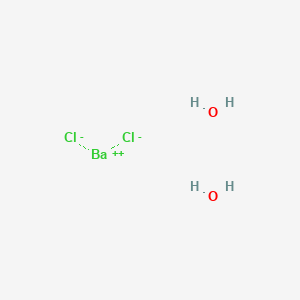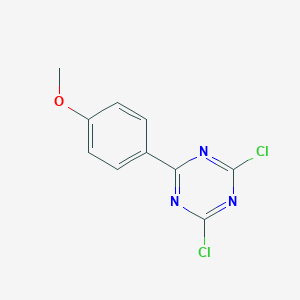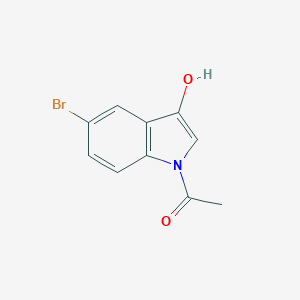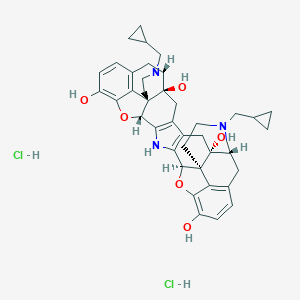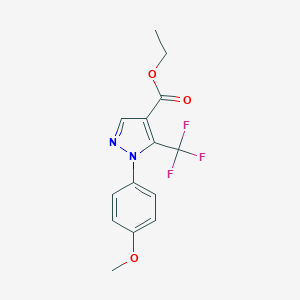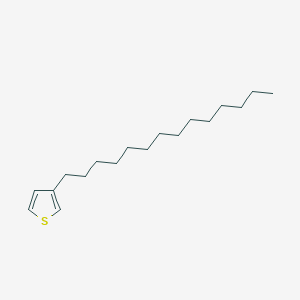
3-十四烷基噻吩
描述
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategic functionalization to introduce alkyl chains at specific positions on the thiophene ring. For instance, the synthesis of poly(3-octadecylthiophene) involves the chemical and electrochemical polymerization of 3-octadecylthiophene, highlighting a method that could potentially be adapted for the synthesis of "3-Tetradecylthiophene" (Calado et al., 2008).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their electronic and optical properties. Research on tetra[2,3-thienylene], a thiophene-fused annulene, demonstrates the impact of thiophene ring fusion on molecular structure and subsequent electronic properties, which can be insightful for understanding the structural implications of substituting a tetradecyl chain at the 3-position of thiophene (Marsella et al., 2002).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, influenced by their unique electronic structures. For example, programmed synthesis techniques have been developed for the sequential C-H arylation of thiophenes, which could be applicable to the functionalization and further chemical manipulation of "3-Tetradecylthiophene" (Yanagisawa et al., 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility and melting point, are significantly affected by the length and position of the alkyl chain. Studies on poly(3-alkylthiophenes) reveal that side-chain crystallization occurs in films when the alkyl groups contain 12 or more carbon atoms, which is relevant for understanding the physical properties of "3-Tetradecylthiophene" (Hsu et al., 1993).
Chemical Properties Analysis
The chemical properties of "3-Tetradecylthiophene," such as reactivity and stability, can be inferred from studies on similar thiophene derivatives. For instance, the synthesis and characterization of poly(3-hexylthiophene)-modified TiO2 highlight the photocatalytic activities of thiophene-based materials, suggesting potential chemical functionalities of "3-Tetradecylthiophene" in various applications (Wang et al., 2009).
科学研究应用
3-Tetradecylthiophene is a chemical compound with the molecular formula C18H32S . It is used in various scientific fields, particularly in the synthesis of polymers and in material science .
Another related compound, poly(2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14), has been studied for its molecular-scale packing structure in films .
-
Thermoelectric Properties of Conjugated Polymer/Carbon Nanotube Composites
- Summary: Poly[2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene] (PBTTT) has been used in the study of thermoelectric properties of conjugated polymer/carbon nanotube composites .
- Method: The study combined experimental approaches with molecular dynamics simulations to reveal the contribution of the polymers to the thermoelectric properties at inter-tube junctions between adjacent carbon nanotubes .
- Results: The study found that PBTTT can mediate effective intramolecular charge transport along backbone chains at inter-tube junctions .
-
Field-Effect Transistors
- Summary: Poly(2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene) (pBTTT) has been used in the fabrication of top-gate field-effect transistors .
- Method: The device performance was improved by introducing a fluorinated alkyl-thiol, 1H, 1H, 2H, 2H-perfluorodecanethiol (PFDT), on the gold source-drain contacts .
- Results: The optimized device exhibited a high field-effect mobility above 0.4 cm²V⁻¹s⁻¹ and low contact resistance of 0.45 MΩ at the gate voltage of -0 V .
-
Organic Solar Cells
- Summary: 3-Tetradecylthiophene has potential applications in organic solar cells due to its high absorption coefficient and good thermal stability .
- Method: While the specific methods of application are not detailed, it is likely that 3-Tetradecylthiophene would be used in the active layer of the solar cell, where it would absorb sunlight and generate charge carriers .
- Results: The specific results or outcomes of this application are not provided in the available information .
-
Thermoelectric Properties of Conjugated Polymer/Carbon Nanotube Composites
- Summary: Poly[2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene] (PBTTT) has been used in the study of thermoelectric properties of conjugated polymer/carbon nanotube composites .
- Method: The study combined experimental approaches with molecular dynamics simulations to reveal the contribution of the polymers to the thermoelectric properties at inter-tube junctions between adjacent carbon nanotubes .
- Results: The study found that PBTTT can mediate effective intramolecular charge transport along backbone chains at inter-tube junctions .
-
Field-Effect Transistors
- Summary: Poly(2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene) (pBTTT) has been used in the fabrication of top-gate field-effect transistors .
- Method: The device performance was improved by introducing a fluorinated alkyl-thiol, 1H, 1H, 2H, 2H-perfluorodecanethiol (PFDT), on the gold source-drain contacts .
- Results: The optimized device exhibited a high field-effect mobility above 0.4 cm²V⁻¹s⁻¹ and low contact resistance of 0.45 MΩ at the gate voltage of -0 V .
-
Organic Solar Cells
- Summary: 3-Tetradecylthiophene has potential applications in organic solar cells due to its high absorption coefficient and good thermal stability .
- Method: While the specific methods of application are not detailed, it is likely that 3-Tetradecylthiophene would be used in the active layer of the solar cell, where it would absorb sunlight and generate charge carriers .
- Results: The specific results or outcomes of this application are not provided in the available information .
安全和危害
3-Tetradecylthiophene is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
未来方向
属性
IUPAC Name |
3-tetradecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h15-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEIOINMYGTXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110851-67-7 | |
| Record name | Thiophene, 3-tetradecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50565159 | |
| Record name | 3-Tetradecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tetradecylthiophene | |
CAS RN |
110851-66-6 | |
| Record name | 3-Tetradecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

